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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propionitrile

Cat. No.: B013598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-
Hydroxyphenyl)propionitrile, a molecule of interest in various research fields. The following
sections detall its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties,
offering a foundational dataset for its identification, characterization, and application in scientific
research and drug development.

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(4-Hydroxyphenyl)propionitrile reveals key functional groups
present in the molecule. The analysis of the major absorption bands provides a unique
fingerprint for this compound.
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Wavenumber (cm—?) Assignment Intensity

~3360 O-H stretch (phenolic) Strong, Broad

~3030 C-H stretch (aromatic) Medium

~2940 C-H stretch (aliphatic) Medium

~2250 C=N stretch (nitrile) Medium

~1610, 1515, 1445 C=C stretch (aromatic ring) Strong

~1230 C-O stretch (phenol) Strong

830 C-H bend (para-substituted Strong
aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
3-(4-Hydroxyphenyl)propionitrile, confirming its structural integrity.

'H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic
protons in the molecule.

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to -
~7.05 Doublet 2H
CH2CH2CN)
~6.75 Doublet 2H Ar-H (ortho to -OH)
~5.0 (variable) Singlet (broad) 1H -OH
~2.85 Triplet 2H -CHz-Ar
~2.60 Triplet 2H -CH2-CN
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3C NMR Spectral Data

The carbon-13 NMR spectrum complements the *H NMR data, showing signals for each

unique carbon atom in the molecule.

Chemical Shift (6, ppm) Assighment

~154.5 Ar-C-OH

~130.0 Ar-C (ortho to -CH2CH2CN)
~129.5 Ar-C (ipso)

~119.5 C=N

~115.5 Ar-C (ortho to -OH)

~31.0 -CH2-Ar

~19.0 -CH2-CN

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and NMR spectra of
3-(4-Hydroxyphenyl)propionitrile.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

e Sample Preparation: A small amount of solid 3-(4-Hydroxyphenyl)propionitrile is finely
ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a
solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform)
and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For
Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on
the ATR crystal.

o Data Acquisition: A background spectrum of the empty sample compartment (or the pure
solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the
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sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400
cm™1).

o Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum, and the data is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are recorded on a high-resolution NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 3-(4-Hydroxyphenyl)propionitrile is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCls, or
deuterated dimethyl sulfoxide, DMSO-ds) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

o Data Acquisition: The NMR tube is placed in the spectrometer probe.

o For 'H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters
such as the number of scans, relaxation delay, and acquisition time are optimized to obtain
a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to single lines for each carbon. A larger number of scans is usually required due
to the lower natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts
per million (ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral
interpretation for the spectroscopic analysis of 3-(4-Hydroxyphenyl)propionitrile.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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